[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCVGIRUXJWSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Iodo-1-methyl-1H-pyrazole
The foundational step involves converting N-methyl-3-aminopyrazole into 3-iodo-1-methyl-1H-pyrazole via diazotization. This reaction proceeds in a mixed solvent system of concentrated hydrochloric acid and water at 0–5°C. Sodium nitrite (2–2.5 equivalents) is added to generate the diazonium intermediate, which is subsequently quenched with potassium iodide (2–2.5 equivalents) to introduce iodine at the 3-position of the pyrazole. Purification via ethyl acetate extraction and column chromatography yields the iodinated product in >85% purity.
Boronylation via Lithium-Halogen Exchange
The iodopyrazole is then subjected to boronylation using n-butyllithium (n-BuLi) and isopropoxyboronic acid pinacol ester in dry tetrahydrofuran (THF) under argon at −65°C to −50°C. This step leverages the strong base to deprotonate the pyrazole, facilitating a lithium-halogen exchange that replaces iodine with the boronate ester. Acidic workup and column chromatography yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester with 90–95% yield.
Suzuki-Miyaura Coupling with Halophenyl Derivatives
To attach the pyrazole moiety to the phenyl ring, a Suzuki-Miyaura cross-coupling is performed between the pyrazole boronic ester and 3-iodophenylboronic acid pinacol ester . Using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts in a 1,2-dimethoxyethane (DME)/water mixture at 120°C under microwave irradiation, the reaction achieves >80% conversion. Deprotection of the pinacol ester with aqueous HCl yields the final product, [3-(1-methyl-1H-pyrazol-3-yl)phenyl]boronic acid .
Direct Functionalization of Phenylboronic Acid via Transition Metal Catalysis
Palladium-Catalyzed C–H Borylation
An alternative route employs palladium-catalyzed C–H borylation of pre-functionalized phenylpyrazole derivatives. Starting with 3-(1-methyl-1H-pyrazol-3-yl)iodobenzene , Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 85°C introduces the boronate group at the para position relative to the pyrazole substituent. This method avoids multi-step protection/deprotection sequences, achieving 70–75% yield after column purification.
Optimization of Reaction Parameters
Key parameters include:
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Temperature : Reactions at 85°C minimize side-product formation.
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Catalyst loading : 2–5 mol% Pd(dppf)Cl₂ ensures cost-effectiveness.
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Solvent system : A 9:1 dioxane/water ratio enhances solubility of inorganic bases like Na₂CO₃.
One-Pot Tandem Cyclization-Borylation Strategy
In Situ Pyrazole Formation
This innovative approach combines pyrazole cyclization and boronylation in a single reactor. 3-Aminophenylboronic acid reacts with acetylacetone and methylhydrazine in ethanol under reflux, forming the pyrazole ring directly on the phenyl backbone. The reaction is driven by the nucleophilic attack of hydrazine on the diketone, followed by dehydration.
Boron Source and Workup
After cyclization, isopropoxyboronic acid pinacol ester is added to the same pot, and the mixture is stirred at −50°C with n-BuLi to install the boronate group. This one-pot method reduces purification steps and achieves 65–70% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Borylation | 80–90 | >95 | High regioselectivity, scalable | Multi-step, cryogenic conditions |
| C–H Borylation | 70–75 | 90–92 | Fewer steps, no protecting groups | Requires specialized catalysts |
| One-Pot Tandem | 65–70 | 85–88 | Streamlined process, cost-effective | Moderate yield, side-product formation |
Critical Reaction Parameters and Troubleshooting
Temperature Control in Diazotization
Maintaining 0–5°C during diazotization is crucial to prevent diazonium salt decomposition. Exceeding 5°C leads to tar formation and reduced yields.
Catalyst Selection in Suzuki Coupling
Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ in coupling efficiency (90% vs. 75% conversion) due to superior oxidative addition kinetics.
Solvent Polarity in Boronylation
Polar aprotic solvents like THF stabilize the lithium intermediate during boronylation, whereas ethereal solvents like DME improve catalyst solubility in Suzuki reactions.
Scalability and Industrial Feasibility
The diazotization-borylation route is most amenable to large-scale production, with demonstrated kilogram-scale syntheses in patent literature . In contrast, the one-pot method requires further optimization to address exothermicity during cyclization.
Chemical Reactions Analysis
Types of Reactions
[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions may yield different substituted pyrazoles or phenyl derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate . Reaction conditions vary depending on the desired product, with temperatures ranging from -78°C to 150°C and solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
Major products formed from these reactions include substituted pyrazoles, phenyl derivatives, and various heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the primary applications of [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]boronic acid is in the development of anticancer agents. Research has demonstrated its effectiveness as a key intermediate in synthesizing compounds that inhibit cancer cell growth. For instance, studies have shown that derivatives of this boronic acid can induce cell cycle arrest and promote DNA damage in renal cancer cell lines, indicating potential for targeted cancer therapies .
Case Study: Inhibition of Cancer Cell Lines
A study focused on the synthesis of boronic acid-containing compounds revealed potent inhibition of renal cancer and leukemia cell lines. The lead candidates exhibited significant activity by inducing DNA damage via the upregulation of p-H2AX, showcasing the compound's potential in cancer treatment .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HSD1791 | Caki-1 | 0.5 | DNA Damage Induction |
| HSD1400 | Renal Cancer | 0.7 | Cell Cycle Arrest |
Organic Synthesis
Suzuki Coupling Reactions
This compound is widely utilized in Suzuki coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This compound serves as a versatile building block for synthesizing various organic molecules, including pharmaceuticals and agrochemicals.
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of appropriate halides with boronic acids under palladium catalysis. This method allows for the introduction of diverse functional groups, enhancing the compound's utility in complex molecule construction .
Chemical Sensing
Biosensors Development
The unique properties of this compound make it suitable for developing chemical sensors that detect specific biomolecules. Its ability to form reversible covalent bonds with diols allows for selective sensing applications in diagnostics and environmental monitoring.
Case Study: Sensor Design
Recent advancements have led to the creation of sensors utilizing this boronic acid derivative to detect glucose levels in biological samples. The sensor's high sensitivity and specificity demonstrate its potential for real-time monitoring in clinical settings .
Material Science
Organic Electronics
In material science, this compound is employed in the fabrication of organic semiconductors. Its incorporation into electronic devices contributes to improved flexibility and efficiency, making it an essential component in the development of next-generation electronic materials.
Catalysis
Catalytic Applications
This compound also plays a significant role in catalysis, particularly in facilitating reactions crucial for organic synthesis. Its ability to enhance reaction efficiency and selectivity has made it valuable in various catalytic processes, including cross-coupling reactions and other transformations essential in synthetic chemistry .
Mechanism of Action
The mechanism of action of [3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity . This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues in the Pyrazole-Boronic Acid Family
Table 1: Key Structural Analogues
Key Observations :
- Positional Isomerism : The substitution position on the pyrazole ring (e.g., 3- vs. 4-position) alters steric and electronic properties, affecting reactivity and binding affinity .
- Functional Group Modifications : Trifluoromethyl (CF3) groups enhance lipophilicity and metabolic stability, as seen in CAS 344591-91-9 .
- Phenyl vs. Non-Phenyl Backbones: The phenyl group in the target compound may improve π-π stacking interactions in enzyme binding compared to pyrazole-only derivatives .
Table 2: Comparative Bioactivity Data
Key Observations :
- Enzyme Inhibition : Pyrazole-phenyl boronic acids may mimic the inhibitory profile of phenyl boronic acids (e.g., 3-nitrophenyl boronic acid), where substituents dictate binding specificity .
- Antiproliferative Effects : Hydrophobic substituents (e.g., naphthalene in ) enhance activity, but solubility issues in RPMI medium limit some derivatives (e.g., [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) .
Key Observations :
- Synthetic Routes : Most pyrazole boronic acids are synthesized via palladium-catalyzed cross-coupling, with yields influenced by substituent bulkiness .
- Solubility: Pyrazole derivatives generally exhibit better solubility in organic solvents (e.g., ethanol, DMSO) compared to purely aromatic boronic acids like PBA .
Biological Activity
[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid is a boronic acid derivative known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with active site residues of enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity, making it a valuable tool in biochemical assays and drug design.
Antitumor Activity
Recent studies have demonstrated that various pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against key oncogenic pathways, including BRAF(V600E) and EGFR. Specifically, this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antifungal and Antibacterial Properties
Research indicates that certain pyrazole derivatives possess antifungal and antibacterial activities. In vitro assays have shown that compounds related to this compound can inhibit the growth of various pathogenic fungi and bacteria, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural characteristics. The unique substitution pattern of the pyrazole ring enhances its reactivity and biological activity compared to other boronic acid derivatives. Understanding these relationships is crucial for the rational design of new therapeutic agents .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of pyrazole derivatives in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicated that compounds with bromine or chlorine substituents exhibited enhanced cytotoxic effects, especially when combined with standard chemotherapy agents like doxorubicin. This synergy highlights the potential of this compound in combination therapies .
Study 2: Enzyme Inhibition
In another investigation, this compound was tested as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated potent inhibition of kinase activity, leading to reduced cell viability in treated cancer cells. These findings support its role as a promising candidate for targeted cancer therapy .
Data Summary
Q & A
Q. How to reconcile discrepancies between computational mutagenicity predictions and experimental Ames test results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
